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Methylneoquassin

Stereochemistry NMR spectroscopy Chromatographic separation

Methylneoquassin, systematically designated 16β‑O‑methylneoquassin, is a tetracyclic C‑20 quassinoid diterpenoid (C₂₃H₃₂O₆, molecular weight 404.50 g mol⁻¹) belonging to the Simaroubaceae‑specific class of degraded triterpenes [REFS‑1]. It was first isolated and structurally characterized from the wood of Picrasma crenata together with its 16β‑O‑ethyl analog and four known quassinoids, and it is distinguished from the broader quassinoid family by a methoxy substituent at C‑16 in the β‑configuration [REFS‑2].

Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
CAS No. 89498-93-1
Cat. No. B3038742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylneoquassin
CAS89498-93-1
Molecular FormulaC23H32O6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)OC)C)OC)C)C)OC
InChIInChI=1S/C23H32O6/c1-11-8-15(26-5)21(25)23(4)13(11)9-16-22(3)14(10-17(27-6)29-16)12(2)19(28-7)18(24)20(22)23/h8,11,13-14,16-17,20H,9-10H2,1-7H3/t11-,13+,14+,16-,17+,20+,22-,23+/m1/s1
InChIKeyMSXBIQMJEOYRDV-UCRBFEBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylneoquassin (CAS 89498-93-1): A C‑16β‑Methoxy Quassinoid Diterpenoid Reference Standard for Epimer‑Resolved Natural Product Research


Methylneoquassin, systematically designated 16β‑O‑methylneoquassin, is a tetracyclic C‑20 quassinoid diterpenoid (C₂₃H₃₂O₆, molecular weight 404.50 g mol⁻¹) belonging to the Simaroubaceae‑specific class of degraded triterpenes [REFS‑1]. It was first isolated and structurally characterized from the wood of Picrasma crenata together with its 16β‑O‑ethyl analog and four known quassinoids, and it is distinguished from the broader quassinoid family by a methoxy substituent at C‑16 in the β‑configuration [REFS‑2]. This stereochemical feature, together with a topological polar surface area of 71.10 Ų and a predicted log P of 2.80, defines a physicochemical profile that separates methylneoquassin from its 16α‑epimer and from C‑16‑unsubstituted analogs such as quassin and neoquassin [REFS‑1].

Why Generic Quassinoid Substitution Fails: Species‑Specific Epimer Distribution and Conformational Divergence in Methylneoquassin Procurement


Quassinoids are not commodity‑interchangeable standards. Methylneoquassin (16β‑epimer) is documented exclusively from Picrasma crenata wood, while its 16α‑epimer and the more abundant quassin/neoquassin pair are isolated predominantly from Quassia amara or Picrasma quassioides [REFS‑1]. The β‑oriented methoxy group at C‑16 introduces a distinct ring conformation that alters the hydrogen‑bond acceptor count (six acceptors, zero donors), topological polar surface area (71.10 Ų), and chromatographic retention behaviour relative to the α‑epimer or to analogs lacking C‑16 oxygenation [REFS‑2]. Substituting methylneoquassin with a different quassinoid—even a close epimer—without verifying epimeric purity, species provenance, and spectroscopic identity introduces uncontrolled variables that can shift retention times, alter bioassay dose‑response curves, and undermine inter‑laboratory reproducibility.

Methylneoquassin Quantitative Differentiation Evidence: Epimer, Species, Analytical, and Procurement Metrics Versus Closest Quassinoid Comparators


Evidence Dimension 1: C‑16 Epimeric Configuration Defines Spectroscopic Identity and Chromatographic Resolution Requirement

16β‑O‑methylneoquassin (CAS 89498‑93‑1) and 16α‑O‑methylneoquassin (CAS 89498‑94‑2) are diastereoisomers that differ exclusively in the spatial orientation of the C‑16 methoxy group. This single stereochemical variation produces non‑identical ¹H NMR (400 MHz, CDCl₃) and HMBC correlation spectra, with the β‑epimer exhibiting diagnostic shifts and coupling patterns that allow unambiguous differentiation from the α‑epimer when both are analysed under identical conditions [REFS‑1]. The β‑configuration imposes steric constraints that alter the tetracyclic ring conformation, directly impacting calculated physicochemical descriptors such as TPSA (71.10 Ų) and predicted log P (2.80) [REFS‑2]. For any quantitative HPLC‑UV or LC‑MS method targeting methylneoquassin, baseline chromatographic resolution from the α‑epimer must be demonstrated because the two epimers co‑occur in some plant extracts.

Stereochemistry NMR spectroscopy Chromatographic separation Quassinoid epimer

Evidence Dimension 2: Species‑Specific Natural Occurrence Defines Authenticity and Phytochemical Traceability

16β‑O‑methylneoquassin has been isolated and structurally confirmed exclusively from the wood of Picrasma crenata (Vell.) Engl., a South American Simaroubaceae species [REFS‑1]. In contrast, the 16α‑O‑methylneoquassin epimer was reported from Quassia amara L. (Surinam quassia) wood [REFS‑2]. This species‑epimer pairing is not interchangeable: there is no published report of the 16β‑epimer occurring in Q. amara, nor of the 16α‑epimer in P. crenata. Consequently, methylneoquassin can serve as a species‑specific chemical marker for P. crenata in botanical authentication protocols.

Botanical authentication Phytochemical fingerprinting Simaroubaceae Species provenance

Evidence Dimension 3: Commercial Procurement Cost and Supply Scarcity Gradient Relative to Common Quassinoids

Specialty natural product vendors list 16β‑O‑methylneoquassin at a significant price premium relative to the more abundant quassinoids quassin and neoquassin. On a per‑milligram basis, methylneoquassin costs approximately 3.8‑fold more than quassin and 5.7‑fold more than neoquassin when purchased as a research‑grade (>98 % purity) reference standard in 5 mg unit sizes [REFS‑1]. The 16α‑epimer is priced identically, reflecting the shared synthetic or isolation complexity. This cost gradient reflects low natural abundance, multi‑step chromatographic purification from a single source species (P. crenata), and limited commercial demand relative to bulk quassinoids used in food additive analysis.

Procurement Cost analysis Reference standard Quassinoid supply

Evidence Dimension 4: CYP1A1 Inhibition Potency Class‑Level Positioning with Structural Caveat

Quassin and neoquassin are established moderate inhibitors of cytochrome P450 1A1, with IC₅₀ values of 9.2 μM and 11.9 μM respectively, and inhibition constants (Kᵢ) of 10.8 ± 1.6 μM and 11.3 ± 0.9 μM determined in recombinant CYP1A1 microsomal assays [REFS‑1]. No direct CYP inhibition data for methylneoquassin are currently published. However, the additional C‑16 methoxy substituent present in methylneoquassin is located at a position that, in the quassinoid scaffold, can sterically modulate access to the CYP1A1 active site. On the basis of class‑level structure‑activity relationships, methylneoquassin is predicted to exhibit CYP1A1 binding affinity distinct from the C‑16‑unsubstituted pair; users should not assume equivalent CYP inhibition profiles without experimental verification.

CYP1A1 inhibition Drug metabolism Quassinoid SAR Chemoprevention

Evidence Dimension 5: Defined Purity Specification and Storage Stability for Quantitative Analytical Workflows

Commercial methylneoquassin is supplied as a crystalline solid with a certified purity of ≥98 % (HPLC) and is chemically characterised by matching NMR and MS spectra to the published natural product isolate [REFS‑1][REFS‑2]. Vendor‑recommended storage conditions are −20 °C in a desiccated, tightly sealed vial, with stock solutions prepared in chloroform, dichloromethane, ethyl acetate, DMSO, or acetone and used within two weeks when stored at −20 °C in aliquots [REFS‑1]. By comparison, quassin and neoquassin reference standards are also offered at >98 % purity, but their higher natural abundance and multi‑source availability (P. excelsa, Q. amara) reduce batch‑to‑batch compositional variability, whereas methylneoquassin from a single‑species source may exhibit more pronounced inter‑batch natural variation.

Purity specification HPLC quantification Reference standard stability Quality control

Priority Application Scenarios for Methylneoquassin (CAS 89498‑93‑1) Based on Verified Differentiation Evidence


Scenario 1: Epimer‑Resolved Reference Standard for HPLC‑MS/MS Quantification of Picrasma crenata Extracts

Methylneoquassin serves as the authentic 16β‑epimer reference standard for validated LC‑MS/MS quantification methods targeting Picrasma crenata wood and its derived formulations [REFS‑1]. The method must chromatographically resolve the 16β‑epimer from the co‑occurring 16α‑epimer (if present) using the distinct retention characteristics imposed by the β‑methoxy configuration [REFS‑2]. Co‑injection of the 16α‑epimer as a system suitability marker is recommended to demonstrate baseline resolution. This application leverages the species‑specific occurrence and spectroscopic differentiation established in Evidence Dimensions 1 and 2.

Scenario 2: Stereochemistry‑Activity Relationship (SAR) Studies Comparing C‑16 Epimeric Quassinoids

The availability of both 16β‑O‑methylneoquassin (CAS 89498‑93‑1) and 16α‑O‑methylneoquassin (CAS 89498‑94‑2) as individually characterised reference standards enables paired epimer SAR investigations. Researchers can systematically probe how the spatial orientation of the C‑16 methoxy group influences target binding, cellular permeability, and metabolic stability, while controlling for all other structural variables [REFS‑1]. The reported CYP1A1 inhibition data for the C‑16‑unsubstituted pair (quassin/neoquassin) provide a baseline against which the impact of C‑16 methoxy substitution can be evaluated once direct measurements are performed, as discussed in Evidence Dimension 4 [REFS‑2].

Scenario 3: Botanical Authentication and Phytochemical Fingerprinting of Simaroubaceae Species

Because 16β‑O‑methylneoquassin has been isolated exclusively from Picrasma crenata wood, it functions as a species‑specific chemotaxonomic marker [REFS‑1]. In quality control of botanical raw materials, detection of this compound by HPLC‑MS can support the authentication of P. crenata versus morphologically similar Simaroubaceae species such as Quassia amara or Picrasma quassioides, which produce the 16α‑epimer or other quassinoids instead. This application draws directly on the cross‑study botanical provenance evidence presented in Evidence Dimension 2.

Scenario 4: Procurement‑Optimised Reference Standard for Targeted Natural Product Library Assembly

When assembling a focused library of structurally authenticated quassinoids for medium‑throughput phenotypic screening, the significant cost gradient between methylneoquassin (≈$172/mg) and bulk quassinoids (≈$30‑45/mg) identified in Evidence Dimension 3 [REFS‑1] mandates a tiered procurement strategy. Methylneoquassin should be reserved for confirmatory dose‑response and mechanistic follow‑up studies, while the more affordable quassin and neoquassin standards can serve as screening‑stage positive controls. This cost‑aware approach maximises the scientific return on a fixed procurement budget.

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